2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound features a bicyclic pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-chlorophenyl group at position 5 and an N-(3,4-dimethylphenyl)acetamide side chain at position 2 (Fig. 1). Synthetically, its pyrrolotriazole core likely derives from cyclization reactions similar to those described for analogous heterocycles in –4, involving multi-step condensations and heterocyclizations .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-3-6-14(9-12(11)2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)15-7-4-13(21)5-8-15/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLODVUONNDHYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the 4-chlorophenyl group: This step can be achieved through a substitution reaction, where a chlorinated aromatic compound is introduced to the core structure.
Attachment of the N-(3,4-dimethylphenyl)acetamide moiety: This step involves the acylation of the intermediate compound with 3,4-dimethylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be inferred through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects :
- The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk compared to ’s 3-chloro-4-fluorophenyl variant. Fluorine in may improve bioavailability but increase toxicity risks .
- The 3,4-dimethylphenyl acetamide in the target compound offers better metabolic stability than ’s methoxy-substituted analogs, which are prone to demethylation .
Core Heterocycle Impact: The pyrrolotriazole core in the target compound provides a rigid scaffold for target binding, whereas ’s thiazolo-pyrimidine core introduces sulfur-mediated interactions (e.g., covalent bonding) .
Biological Implications: highlights that minor structural changes (e.g., ester vs. diester) significantly alter immunostimulatory activity . By analogy, the target compound’s acetamide group may optimize pharmacokinetics over ester-based analogs. Chlorophenyl and methyl groups (common in –12) correlate with antimicrobial and anticancer activities, suggesting the target compound could share these properties .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1052561-78-0) is a synthetic organic molecule of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole moiety. Its molecular formula is , with a molecular weight of approximately 411.84 g/mol. The presence of the chlorophenyl and dimethylphenyl groups contributes to its pharmacological properties.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes.
Potential Targets:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurodegenerative diseases.
- Kinases : The compound may interact with kinase pathways that are crucial for cell signaling and proliferation.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activity. A study focusing on derivatives of pyrrolo[3,4-d][1,2,3]triazoles demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction.
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation | |
| HeLa | 15.0 | G2/M phase cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. The results showed moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study investigated the neuroprotective effects in a rat model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.
- Anti-inflammatory Properties : In vitro assays demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
